雷戈拉芬尼盐酸盐

概述

描述

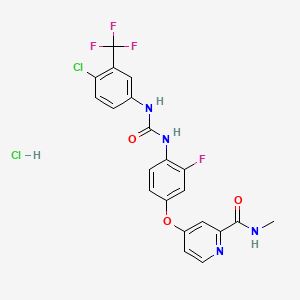

Regorafenib Hydrochloride is an orally-administered inhibitor of multiple kinases, developed by Bayer. It is primarily used for the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma . This compound is known for its ability to inhibit tumor growth by targeting various kinases involved in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment .

科学研究应用

Regorafenib Hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma . In chemistry, it serves as a model compound for studying kinase inhibitors and their mechanisms of action . In biology, it is used to investigate the role of kinases in tumor growth and angiogenesis . In industry, it is employed in the development of new therapeutic agents and drug formulations .

作用机制

Target of Action

Regorafenib Hydrochloride is a small molecule inhibitor that targets multiple kinases . It primarily targets angiogenic, stromal, and oncogenic receptor tyrosine kinases (RTKs) . These targets include RET, VEGFR1, VEGFR2, VEGFR3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E, SAPK2, PTK5, and Abl . These kinases play crucial roles in normal cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .

Mode of Action

Regorafenib interacts with its targets by inhibiting their activity . This inhibition disrupts the normal and pathological processes that these kinases are involved in. For instance, it inhibits tumor growth, progression, and metastasis by inhibiting the proliferation of tumor cells, the formation of new tumor vasculature, and stromal signaling in the microenvironment of the tumor .

Biochemical Pathways

Regorafenib affects several biochemical pathways. The most relevant pathway in regorafenib resistance in hepatocellular carcinoma (HCC) is the pentose phosphate pathway (PPP) . The PPP is a metabolic pathway parallel to glycolysis which generates NADPH and pentoses. NADPH is a reducing agent used in anabolic reactions, including lipid synthesis, and in the neutralization of reactive oxygen species. The PPP also plays a role in the PI3K/AKT signaling pathway, which is involved in cell survival and proliferation .

Pharmacokinetics

Regorafenib is orally administered

Result of Action

The molecular and cellular effects of Regorafenib’s action include the inhibition of tumor growth, progression, and metastasis . It achieves this by inhibiting the proliferation of tumor cells, the formation of new tumor vasculature, and stromal signaling in the microenvironment of the tumor . In xenograft models, regorafenib was found to inhibit tumor growth of extracellular signal-regulated kinase phosphorylation, which could be shown by a significant reduction in the tumor area’s microvessel density .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Regorafenib. For instance, resistance to regorafenib is gradually becoming a dilemma for HCC, and the mechanism remains unclear . It’s known that a feedback loop of ppp and pi3k/akt signal pathway drives regorafenib-resistance in hcc . Therefore, understanding the tumor microenvironment and the metabolic profiles of regorafenib-resistant cells could provide insights into overcoming drug resistance .

准备方法

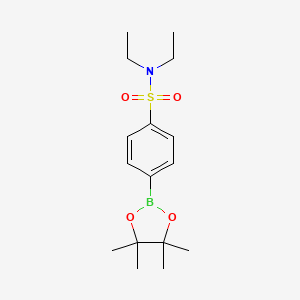

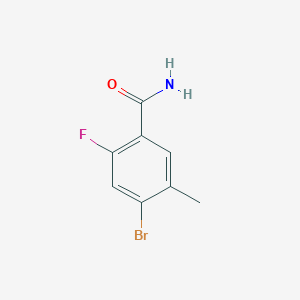

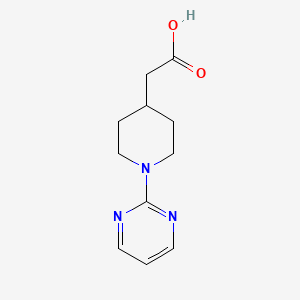

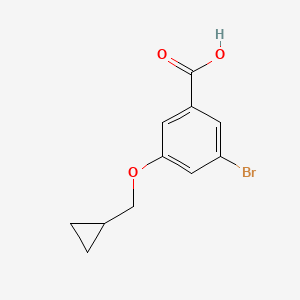

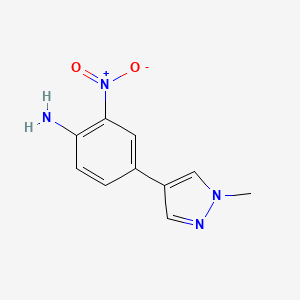

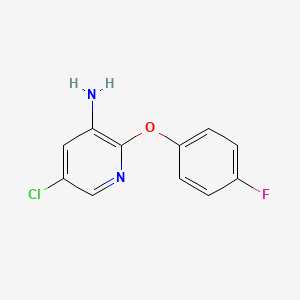

Synthetic Routes and Reaction Conditions: Regorafenib Hydrochloride is synthesized through a series of chemical reactions involving O-alkylation, nitration, and reduction reactions . The process begins with the preparation of intermediate compounds, followed by nucleophilic addition to obtain Regorafenib with better quality and yield .

Industrial Production Methods: The industrial production of Regorafenib Hydrochloride involves the use of high-performance liquid chromatography (HPLC) methods to ensure the purity and quality of the final product . The process is optimized to achieve high yields and minimize impurities, making it suitable for large-scale production.

化学反应分析

Types of Reactions: Regorafenib Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for its synthesis and modification to enhance its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the synthesis of Regorafenib Hydrochloride include methanol, phosphate buffer, and phosphoric acid . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity.

Major Products Formed: The major product formed from these reactions is Regorafenib Hydrochloride itself, which is then formulated into tablets for oral administration .

相似化合物的比较

Regorafenib Hydrochloride is structurally similar to Sorafenib Hydrochloride, another multikinase inhibitor used in cancer treatment . Both compounds share similar supramolecular motifs and crystal structures, leading to comparable solubility profiles . Regorafenib Hydrochloride contains a fluorine atom at the middle benzene ring, which enhances its biochemical properties and therapeutic efficacy . Other similar compounds include Sunitinib Malate and Imatinib Mesylate, which also target multiple kinases but differ in their specific kinase inhibition profiles and clinical applications .

属性

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O3.ClH/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSWJKPZXNIVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2F4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735346 | |

| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835621-07-3 | |

| Record name | 2-Pyridinecarboxamide, 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835621-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-(((4-Chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)-3-fluorophenoxy)-N-methylpyridine-2-carboxamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835621073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

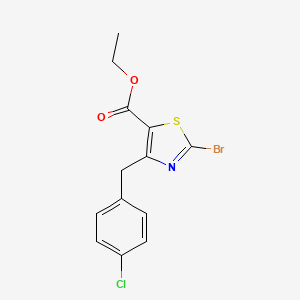

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the solubility of Regorafenib Hydrochloride important for its application as a drug?

A1: Drug solubility is a critical factor influencing its bioavailability, which refers to the amount of drug that reaches the bloodstream and exerts its therapeutic effect. Poorly soluble drugs like Regorafenib often exhibit low and variable absorption, leading to challenges in achieving consistent therapeutic levels in the body.

Q2: The research paper mentions that Regorafenib Hydrochloride and Sorafenib Hydrochloride form isomorphous crystals. How does this similarity in crystal structure relate to their solubility?

A: The research demonstrates that both Regorafenib Hydrochloride and Sorafenib Hydrochloride exhibit strikingly similar crystal structures, characterized as isomorphous []. This similarity arises from analogous supramolecular arrangements within the crystal lattice, primarily driven by the formation of N–H···Cl− hydrogen bonds involving the protonated pyridinium cation and the chloride counterion []. The paper concludes that this structural similarity leads to comparable solubility profiles for both compounds []. This finding suggests that modifications aimed at altering the crystal packing and intermolecular interactions could be a potential strategy for improving the solubility and ultimately the bioavailability of these drugs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate](/img/structure/B1400270.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1400276.png)